2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate)
Description
Systematic Nomenclature and Structural Identification
The compound 2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) is characterized by a complex heterocyclic framework. Its IUPAC name systematically describes its structure:
- Pyrimido[5,4-d]pyrimidine core : A fused bicyclic system comprising pyrimidine rings with nitrogen atoms at positions 1, 3, 5, 7, and 9.
- Substituents :
- 4,8-Dipiperidino groups : Piperidine rings (six-membered saturated nitrogen heterocycles) attached at positions 4 and 8 of the pyrimidopyrimidine core.
- 2,6-Dinitrilo linkages : Two nitrilo (-N=) groups at positions 2 and 6, connecting the core to tetraethanolamine.
- Tetraethanolamine : A tetra-branched ethanolamine moiety (N(CH₂CH₂OH)₄) esterified with toluene-p-sulphonate groups.
The structural formula is further defined by its CAS registry number (49845-74-1) and EINECS identifier (256-501-1). The molecular geometry includes planar regions in the aromatic pyrimidopyrimidine core and flexible piperidine and ethanolamine side chains, enabling diverse molecular interactions.
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 49845-74-1 |
| EINECS Number | 256-501-1 |
| Molecular Formula | C₃₈H₅₄N₁₀O₁₀S₂ |
| Molecular Weight | 883.03 g/mol (calculated) |
| Structural Class | Pyrimidopyrimidine derivative |
Historical Development of Pyrimidopyrimidine Derivatives
Pyrimidopyrimidines emerged as a pharmacologically significant scaffold in the mid-20th century. Early research focused on their vasodilatory and antiplatelet properties, exemplified by dipyridamole (2,2',2'',2'''-(4,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl)tetraethanol), a closely related analog. The synthesis of dipyridamole involved nucleophilic substitution reactions between 2,6-dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine and diethanolamine, followed by purification. Modifications to this core structure, such as sulfonation or salt formation (e.g., toluene-p-sulphonate), aimed to enhance solubility and bioavailability.
The evolution of pyrimidopyrimidine derivatives has been driven by their ability to modulate cyclic nucleotide signaling. For instance, dipyridamole inhibits phosphodiesterase enzymes, elevating intracellular cAMP levels and reducing platelet aggregation. These discoveries laid the groundwork for exploring structural analogs like the title compound for targeted therapeutic applications.
Significance in Medicinal Chemistry and Pharmacology
Pyrimidopyrimidines occupy a critical niche in drug discovery due to their dual roles as enzyme inhibitors and receptor modulators. The title compound’s structural features suggest potential applications in:
- Antiplatelet Therapy : Analogous to dipyridamole, the compound may inhibit platelet aggregation by elevating cAMP via phosphodiesterase inhibition.
- Anticancer Research : Pyrimidopyrimidine derivatives have demonstrated activity against tyrosine kinases and DNA repair enzymes, making them candidates for targeted cancer therapies.
- Antiviral Development : Structural rigidity and nitrogen-rich cores enable interactions with viral polymerases and proteases.
Mechanistic Insights :
The compound’s ethanolamine side chains enhance water solubility, while the toluene-p-sulphonate groups improve stability via ionic interactions. Molecular docking studies suggest that the pyrimidopyrimidine core binds to hydrophobic pockets in enzymes, with piperidine substituents influencing selectivity.
Table 2: Pharmacological Targets of Pyrimidopyrimidine Derivatives
| Target Class | Example Enzymes/Receptors | Biological Effect |
|---|---|---|
| Phosphodiesterases | PDE3, PDE5 | Increased cAMP/cGMP, vasodilation |
| Tyrosine Kinases | EGFR, VEGFR | Inhibition of tumor angiogenesis |
| Purinergic Receptors | Adenosine A2A | Anti-inflammatory effects |
Properties
CAS No. |
49845-74-1 |
|---|---|
Molecular Formula |
C38H56N8O10S2 |
Molecular Weight |
849.0 g/mol |
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H40N8O4.2C7H8O3S/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;2*1-6-2-4-7(5-3-6)11(8,9)10/h33-36H,1-18H2;2*2-5H,1H3,(H,8,9,10) |
InChI Key |
YFHSNCOUDBQMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol involves multiple stages:
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, ensuring precise control over reaction conditions to maintain product purity and yield. The process involves the use of large reactors and continuous monitoring of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted pyrimidopyrimidine compounds .
Scientific Research Applications
2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol involves the inhibition of adenosine uptake into platelets, endothelial cells, and erythrocytes. This inhibition increases local concentrations of adenosine, which acts on the platelet A2-receptor, stimulating platelet adenylate cyclase and increasing cyclic-3’,5’-adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation in response to various stimuli such as platelet activating factor (PAF), collagen, and adenosine diphosphate (ADP) .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues of Dipyridamole
Mopidamol (RA-233)
- Structure: 2,2',2'',2'''-[(4-piperidinopyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol.
- Key Differences : Replaces one piperidine group with a hydrogen atom .
- Activity: Inhibits thymidine and 2-deoxyglucose transport in leukemia L1210 cells at ≤10⁻⁴ M, demonstrating non-competitive inhibition kinetics .
Alkylating Derivative (2,6-Bis[bis(2-chloroethyl)amino]-4,8-dipiperidinopyrimido[5,4-d]pyrimidine)
- Structure: Dipyridamole derivative with bis(2-chloroethyl)amino substituents.
- Synthesis : Prepared by treating dipyridamole with thionyl chloride .
- Activity : Cytotoxic against P388 leukemia and HeLa cells, with efficacy comparable to chlorambucil and CCNU .
Fluorinated Analogues (e.g., 4d, 4h)
Functional Analogues
Dipyridamole Cocrystals
- Design : Cocrystallization with coformers (e.g., succinic acid) to improve aqueous solubility.
- Results : Solubility increased by 3–5× in simulated gastric fluid, addressing BCS Class II limitations .
Dipyridamole Impurities (Related Compound D)
Comparative Data Table
Research Findings and Implications
Pharmacological Enhancements
Biological Activity
The compound 2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C38H56N8O10S2
- Molecular Weight : 849.0288 g/mol
- CAS Number : 49845-74-1
This compound is characterized by its unique structure, which includes a dipiperidinopyrimidine moiety and a tetraethanol linker. The sulfonate group enhances its solubility and bioavailability.
Pharmacological Effects
Research indicates that compounds similar to this one exhibit various biological activities:
- Antiplasmodial Activity : Studies have shown that analogues of dipiperidinopyrimidine derivatives can inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the causative agent of malaria. Inhibitory constants (Ki) for these compounds range from 1.3 to 243 nM against wild-type strains and up to 208 nM against mutant strains .
- Inhibition of Phosphodiesterases (PDEs) : The compound is believed to act as a PDE inhibitor, which plays a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. This mechanism is vital for its antiplatelet activity, making it useful in cardiovascular therapies .
- Cytotoxicity and Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, although specific IC50 values are yet to be established for this compound directly.
Case Study 1: Antimalarial Efficacy
A study focused on the synthesis and evaluation of pyrimidine derivatives similar to our compound demonstrated promising antimalarial activity. The synthesized compounds were tested against P. falciparum, showing effective inhibition with IC50 values ranging from low nanomolar to micromolar concentrations depending on the specific structural modifications made .
Case Study 2: Cardiovascular Applications
In clinical settings, dipyridamole (a related compound) has been utilized for its antiplatelet properties. It inhibits adenosine reuptake in platelets and endothelial cells, enhancing cAMP levels and preventing platelet aggregation. This mechanism has been leveraged in treating conditions like coronary artery disease .
Synthesis Methods
The synthesis of 2,2',2'',2'''-((4,8-Dipiperidinopyrimido(5,4-d)pyrimidine-2,6-diyl)dinitrilo)tetraethanol bis(toluene-p-sulphonate) involves several key steps:
- Formation of the Dipiperidinopyrimidine Core : The initial step typically involves the reaction of pyrimidine derivatives with piperidine under controlled conditions.
- Dinitrile Formation : Subsequent nitrilation leads to the formation of dinitrile groups that enhance biological activity.
- Tetraethanol Linkage : Finally, the incorporation of tetraethanol units is achieved through etherification reactions.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic pathways for Dipyridamole, and how can intermediates be characterized?
Dipyridamole is synthesized via a multi-step process starting from 5-nitroorotic acid. Critical steps include:
- Nitration : 2,4-dihydroxy-6-methylpyrimidine is nitrated to form 5-nitroorotic acid .
- Reduction : Catalytic hydrogenation or chemical reduction converts 5-nitroorotic acid to 5-aminoorotic acid.
- Cyclization : Reaction with urea or potassium cyanide forms the pyrimido[5,4-d]pyrimidine core .
- Chlorination : Treatment with PCl₅/POCl₃ yields 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine.
- Substitution : Piperidine replaces chlorine atoms at C4 and C8, followed by diethanolamine addition to form Dipyridamole .
Characterization : Use HPLC (USP methods) for purity analysis and NMR (¹H/¹³C) to confirm substitution patterns .
Q. What are the recommended spectroscopic techniques for confirming Dipyridamole’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify piperidine and ethanolamine substituents, with characteristic shifts for aromatic protons (~8.5 ppm) and piperidine methylenes (~1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 504.63 (C₂₄H₄₀N₈O₄) .
- X-ray Diffraction : Single-crystal XRD resolves the planar pyrimidine core and spatial arrangement of substituents .
Q. How should researchers address solubility discrepancies in Dipyridamole formulations?
Dipyridamole exhibits pH-dependent solubility due to its weakly basic piperidine groups:
- Buffer Systems : Use citrate (pH 3–4) or phosphate buffers (pH 6–7) to enhance solubility.
- Co-Solvents : Ethanol (20–30%) or PEG 400 improves solubility in aqueous media .
- Validation : Compare solubility data across multiple sources (e.g., USP standards) and validate via UV-Vis spectroscopy at λₘₐₓ ~280 nm .
Q. What safety protocols are critical for handling Dipyridamole in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of dust (Specific Target Organ Toxicity Category 3) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can the chlorination step in Dipyridamole synthesis be optimized to improve yield?
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to enhance PCl₅ reactivity in chlorinating pyrimidine intermediates .
- Reaction Monitoring : Use in-situ FTIR to track P=O and C-Cl bond formation (peaks ~550 cm⁻¹ and 700 cm⁻¹) .
- Post-Reaction Quenching : Optimize quenching with ice-cold water to minimize hydrolysis of chlorinated intermediates .
Q. How can contradictions in reported Dipyridamole solubility data be resolved?
- Meta-Analysis : Aggregate solubility data from peer-reviewed studies (e.g., J. Pharm. Sci.) and exclude non-validated sources (e.g., commercial databases).
- Experimental Replication : Conduct parallel solubility tests under controlled conditions (25°C, 48 hr equilibration) .
- Statistical Modeling : Apply ANOVA to identify outliers and determine confidence intervals for accepted values .
Q. What in vitro models best elucidate Dipyridamole’s mechanism as a phosphodiesterase (PDE) inhibitor?
- Platelet Aggregation Assays : Use ADP-induced platelet aggregation in human PRP (platelet-rich plasma) to measure IC₅₀ values .
- cAMP/cGMP Quantification : ELISA kits track PDE-mediated cyclic nucleotide degradation in vascular smooth muscle cells .
- Molecular Docking : Simulate Dipyridamole binding to PDE5/PDE3 isoforms using AutoDock Vina (PDB: 1TBF) .
Q. How does Dipyridamole’s stability vary under accelerated degradation conditions?
- Forced Degradation Studies : Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC. Major degradants include:
- Oxidation Products : N-Oxides (retention time ~12 min) .
- Hydrolysis Products : Ethanolamine cleavage fragments (retention time ~8 min) .
- Kinetic Analysis : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .
Q. What computational methods predict Dipyridamole’s interactions with drug transporters (e.g., ENT1)?
- Machine Learning : Train QSAR models on ENT1 inhibitor datasets (ChEMBL) to predict binding affinity .
- MD Simulations : Simulate ENT1-Dipyridamole interactions in lipid bilayers (CHARMM force field) over 100 ns trajectories .
- Free Energy Calculations : Use MM-PBSA to estimate ΔG binding for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
